Cefazolin delta-3-methyl ester

Description

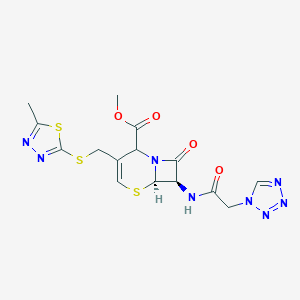

Structure

3D Structure

Properties

IUPAC Name |

methyl (6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N8O4S3/c1-7-18-19-15(30-7)29-5-8-4-28-13-10(12(25)23(13)11(8)14(26)27-2)17-9(24)3-22-6-16-20-21-22/h4,6,10-11,13H,3,5H2,1-2H3,(H,17,24)/t10-,11?,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSAVDPCHLJLPI-IAUSTGCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=CSC3C(C(=O)N3C2C(=O)OC)NC(=O)CN4C=NN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OC)NC(=O)CN4C=NN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N8O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922577 | |

| Record name | N-[2-(Methoxycarbonyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-en-7-yl]-2-(1H-tetrazol-1-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117929-10-9 | |

| Record name | Cefazolin delta-3-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117929109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(Methoxycarbonyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-en-7-yl]-2-(1H-tetrazol-1-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Derivatization of Cefazolin Delta 3 Methyl Ester

Established Synthetic Routes for Cefazolin (B47455) Delta-3-Methyl Ester

The creation of Cefazolin delta-3-methyl ester is a multi-step process that can be approached through various established synthetic routes, including chemical and enzymatic methods.

Acylation Reactions in Cefazolin Delta-3-Methyl Ester Synthesis

Acylation is a critical step in the synthesis of cefazolin, where an acyl group is added to a precursor molecule. researchgate.net In the context of Cefazolin delta-3-methyl ester synthesis, acylation reactions are employed to introduce the (1H-tetrazol-1-yl)acetyl side chain at the 7-amino position of the cephalosporin (B10832234) nucleus. researchgate.netnih.gov

One common precursor is 7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid (TDA). The enzymatic acylation of TDA using an immobilized cephalosporin-acid synthetase is a key process. researchgate.net This biocatalytic stage is part of a broader chemical-biocatalytic pathway for producing cefazolin. researchgate.net The use of methyl esters of 1(H)-tetrazolylacetic acid (METzAA) as the acylating agent is also a feature of these syntheses. researchgate.net

The efficiency of these acylation processes can be influenced by the specific derivatives of 7-aminocephalosporanic acid (7-ACA) used. researchgate.net For instance, the direct biocatalytic acylation of 7-ACA followed by chemical modification at the C3 position of the β-lactam nucleus presents a promising alternative to traditional synthetic routes. researchgate.net

A general method for the amidation of the 7-amino group involves using 4-toluenesulfonyl chloride as a coupling reagent. This approach has proven successful for a variety of cephalosporin antibiotics, achieving high yields. researchgate.net

Esterification Methods for Cefazolin Delta-3-Methyl Ester Precursors

Esterification is a fundamental reaction in organic synthesis, and various methods are available for the preparation of methyl esters from carboxylic acids. organic-chemistry.orgaocs.org In the synthesis of Cefazolin delta-3-methyl ester, esterification of the carboxylic acid at the C-4 position is a key transformation.

Common methods for esterification include reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. aocs.org For instance, methanolic hydrogen chloride or methanolic sulfuric acid are frequently used reagents for creating methyl esters. aocs.org Another approach involves the use of diazomethane, although this reagent is hazardous. aocs.org

More contemporary and milder methods have also been developed. For example, a sonochemical method using a polymer-supported triphenylphosphine (B44618) in the presence of 2,4,6-trichloro-1,3,5-triazine and sodium carbonate can produce methyl esters in high yields. organic-chemistry.org Another efficient method employs EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sodium bicarbonate in an aqueous acetonitrile (B52724) solution. organic-chemistry.org These modern techniques are often favored as they can be performed under neutral conditions, which is advantageous when dealing with sensitive functional groups present in complex molecules like cephalosporins. organic-chemistry.orgorganic-chemistry.org

Enzymatic Synthesis Approaches to Cefazolin Delta-3-Methyl Ester

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing cephalosporins. researchgate.net In the synthesis of Cefazolin delta-3-methyl ester, enzymes, particularly penicillin acylases and cephalosporin-acid synthetases, play a crucial role. researchgate.netresearchgate.net

A key enzymatic step is the acylation of a 7-aminocephalosporanic acid derivative with an appropriate side chain. For instance, the enzymatic synthesis of cefazolin can be achieved through the acylation of 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA) using an immobilized cephalosporin-acid synthetase. researchgate.net This process has been optimized to achieve high yields of cefazolin, which can then be esterified to the delta-3-methyl ester. researchgate.net

The use of immobilized enzymes is particularly advantageous as it allows for easier separation from the reaction mixture and reuse of the biocatalyst, making the process more cost-effective and sustainable. researchgate.net Research has shown that immobilized cephalosporin-acid synthetase can exhibit high operational stability, maintaining a significant portion of its activity over numerous reaction cycles. researchgate.net

Comparison of Synthetic Yields and Purity Profiles

| Synthetic Approach | Key Features | Reported Yield | Purity Considerations |

| Chemical Synthesis | Often involves multiple steps with protection and deprotection of functional groups. Can generate significant by-products. google.com | Can be variable, with some conventional methods resulting in lower yields due to side reactions. google.com | Purity can be affected by by-products, requiring extensive purification steps. google.com |

| Enzymatic Synthesis | Utilizes enzymes for specific transformations, often under milder conditions. Can be highly selective. researchgate.net | High yields, with reports of 92-95% for the enzymatic synthesis of cefazolin from TDA. researchgate.net | Generally high purity due to the specificity of the enzyme, reducing the formation of side products. researchgate.net |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to leverage the advantages of both approaches. researchgate.net | Can achieve high yields by optimizing both the chemical and enzymatic stages of the synthesis. researchgate.net | Can offer a good balance of yield and purity by strategically employing enzymes for critical steps. researchgate.net |

The purity of the final product is a critical parameter, and the presence of isomers, such as the delta-2-methyl ester, can be a significant issue. researchgate.netic.ac.uk The choice of reaction conditions, including the solvent and base used, can influence the formation of these impurities.

Isomeric Forms and Their Generation in Cefazolin Delta-3-Methyl Ester Synthesis

During the synthesis and handling of Cefazolin delta-3-methyl ester, the formation of isomeric impurities can occur. The most notable of these is the Cefazolin delta-2-methyl ester.

Formation of Cefazolin Delta-2-Methyl Ester Isomer

The Cefazolin delta-2-methyl ester is an inactive isomer that can form from the active delta-3 isomer under certain conditions. researchgate.netic.ac.uk This isomerization involves a shift of the double bond within the dihydrothiazine ring of the cephalosporin nucleus from the delta-3 to the delta-2 position. ic.ac.uk

This reversible, base-catalyzed isomerization is a known degradation pathway for cephalosporin esters in aqueous buffer systems and can also occur in human plasma. researchgate.netic.ac.uk The rate of this isomerization is influenced by factors such as pH and temperature. ic.ac.uk For the methyl ester of cefazolin, the rate constants for the forward (delta-3 to delta-2) and reverse (delta-2 to delta-3) reactions have been determined at pH 7.4 and 40°C. ic.ac.uk

The formation of the delta-2 isomer is significant as it is microbiologically inactive. ic.ac.uk Therefore, controlling the conditions of synthesis and storage is crucial to minimize the formation of this impurity and ensure the potency of the final product. The presence of the delta-2 isomer is a key consideration in the quality control of Cefazolin delta-3-methyl ester and related compounds. aquigenbio.com

Mechanistic Insights into Delta-3 to Delta-2 Isomerization during Synthesis

The isomerization of the double bond within the dihydrothiazine ring of cephalosporins, from the biologically active Δ³ position to the inactive Δ² position, is a critical factor during the synthesis and handling of cephalosporin esters. This transformation is known to be a base-catalyzed and reversible process. The generally accepted mechanism involves the deprotonation at the C-2 position, which leads to a rearrangement of the double bond. This proton abstraction can be facilitated by a base, including the carboxylate group of the molecule itself.

For cephalosporin esters like Cefazolin delta-3-methyl ester, the Δ³ isomer is typically more stable than the Δ² isomer, although the energy difference between the two can be small. The rate of this isomerization is influenced by the nature of the substituent at the C-3 position of the cephalosporin core. Studies on various cephalosporins have shown that the electronic properties of the C-3 substituent affect the stability of the conjugated π-bond system (C=C-C=O), thereby influencing the ease of isomerization to the Δ² ester. In the context of degradation, this isomerization to the Δ² ester is often the rate-determining step.

The conditions under which the synthesis is performed play a crucial role in controlling this isomerization. For instance, in the synthesis of related cephalosporin Δ³ isomers, an isomerization reaction is intentionally carried out using a combination of a silylating agent, such as N,O-bistrimethylsilylacetamide (BSA), and an organic base like triethylamine (B128534) or diisopropylamine (B44863) in a non-aqueous solvent. This suggests that the presence of base is a key factor that can be manipulated to either promote or minimize the Δ³ to Δ² isomerization during the synthesis of Cefazolin delta-3-methyl ester.

Chemical Modifications of Cefazolin Delta-3-Methyl Ester

The chemical architecture of Cefazolin delta-3-methyl ester offers several avenues for further chemical modification, primarily at the C-3 and C-7 positions of the cephalosporin nucleus. These modifications are instrumental in modulating the compound's properties.

Strategies for Further Functionalization

Further functionalization of Cefazolin delta-3-methyl ester can be envisioned through various chemical strategies targeting its key structural motifs. The primary sites for these modifications are the side chains at the C-3 and C-7 positions.

Modification of the C-7 Side Chain: The (1H-tetrazol-1-yl)acetylamino side chain at the C-7 position is a key determinant of the antibacterial spectrum. Strategies for its functionalization could involve the chemical alteration of the tetrazole ring or the acetyl linker. For instance, substitution on the tetrazole ring could be explored to enhance interactions with penicillin-binding proteins (PBPs).

Modification of the C-3 Side Chain: The [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl group at the C-3 position influences the pharmacokinetic properties of the molecule. Functionalization strategies could include the modification of the methyl group on the thiadiazole ring or even the replacement of the entire thiadiazole moiety. Such changes can impact the compound's stability, solubility, and metabolic profile.

Enzymatic and Chemoenzymatic Approaches: Biocatalytic methods offer a high degree of selectivity for modifying the Cefazolin delta-3-methyl ester. For example, specific enzymes could be used to introduce or alter functional groups on the side chains under mild conditions, minimizing unwanted side reactions like the Δ³ to Δ² isomerization.

A summary of potential functionalization strategies is presented in the table below.

| Target Site | Potential Functionalization Strategy | Desired Outcome |

| C-7 Side Chain (Tetrazole ring) | Introduction of electron-withdrawing or donating groups | Enhanced binding to PBPs, improved antibacterial activity |

| C-7 Side Chain (Acetyl linker) | Variation of the linker length or rigidity | Optimization of the positioning of the side chain within the PBP active site |

| C-3 Side Chain (Thiadiazole ring) | Modification of the methyl substituent | Altered pharmacokinetic properties, such as half-life and distribution |

| C-3 Side Chain (Thio-linkage) | Replacement with other linking groups | Modified chemical stability and reactivity |

Impact of Modification on Molecular Structure

Chemical modifications at the C-3 and C-7 positions of Cefazolin delta-3-methyl ester have a direct impact on its molecular structure, which in turn influences its biological activity and physicochemical properties.

The introduction of bulky substituents at the C-3' position can lead to increased steric repulsion. This steric hindrance can influence the conformational preferences of the side chain and may affect the equilibrium between the Δ³ and Δ² isomers. In some cases, to minimize these steric clashes, the molecule may favor the Δ² isomeric form.

Modifications at the C-7 side chain directly influence the interaction of the molecule with its biological target, the penicillin-binding proteins. The geometry and electronic distribution of the acylamino side chain are crucial for effective binding and subsequent inhibition of bacterial cell wall synthesis. Alterations to this side chain can change the binding affinity and the spectrum of activity.

The table below summarizes the structural impact of modifications at the C-3 and C-7 positions.

| Modification Site | Type of Modification | Impact on Molecular Structure |

| C-3 Position | Introduction of bulky groups | Increased steric hindrance, potential shift in Δ³/Δ² equilibrium |

| C-3 Position | Addition of charged groups (e.g., quaternary ammonium) | Formation of a zwitterion, altered polarity and membrane penetration |

| C-7 Position | Alteration of the acylamino side chain | Changes in conformation and electronic distribution, affecting PBP binding |

| C-7 Position | Introduction of groups that confer β-lactamase stability | Stereochemical hindrance around the β-lactam ring |

Degradation Kinetics and Mechanistic Studies of Cefazolin Delta 3 Methyl Ester

Hydrolytic Degradation Pathways of Cefazolin (B47455) Delta-3-Methyl Ester

The primary degradation pathways for Cefazolin delta-3-methyl ester involve hydrolysis, a process heavily influenced by the surrounding chemical environment.

In buffered aqueous solutions, the degradation of Cefazolin delta-3-methyl ester and other cephalosporin (B10832234) esters proceeds through a complex reaction scheme. researchgate.net The degradation is not a simple hydrolysis of the ester to its parent acid. Instead, the dominant pathway involves a preliminary isomerization of the double bond in the dihydrothiazine ring from the delta-3 position to the delta-2 position. researchgate.net This isomerization is followed by the hydrolysis of the ester group, ultimately yielding the delta-2 free acid. researchgate.netresearchgate.net

In simulated biological media like human plasma, the degradation of Cefazolin delta-3-methyl ester is more complex due to the presence of enzymes. researchgate.netic.ac.uk While the base-catalyzed isomerization to the delta-2 isomer still occurs, enzymatic hydrolysis plays a significant role. researchgate.netic.ac.uk In human plasma, there is evidence of beta-lactam ring opening to form the corresponding cephalosporoic acid, a reaction that can be facilitated by penicillinase. researchgate.net The processes of isomerization from delta-3 to delta-2 and subsequent hydrolysis of the delta-2 ester also proceed in plasma. researchgate.net

In simulated intestinal fluid, the degradation pattern can differ. Studies on analogous cephalosporin prodrug esters show that enzymatic hydrolysis of the ester to the parent delta-3 acid can be a major pathway, potentially proceeding faster than the chemical isomerization to the delta-2 form. researchgate.net This enzymatic cleavage is stereoselective and crucial for the oral bioavailability of such prodrugs, as it releases the active delta-3 cephalosporin. researchgate.net However, chemical isomerization can still occur, leading to a reduction in the amount of active drug available. researchgate.net

Studies on various cephalosporins and their esters have established pH-rate profiles that generally show maximum stability in the acidic to neutral pH range. nih.govresearchgate.net For many esters, maximum stability is observed between pH 4 and 5. researchgate.net The degradation of cefazolin's beta-lactam ring is subject to specific hydrogen-ion-catalyzed hydrolysis in acidic conditions (below pH 2) and hydroxide-ion-catalyzed degradation in alkaline conditions. nih.gov The reactivity in alkaline solutions is significantly influenced by the substituent at the C-3 position of the cephalosporin structure. nih.gov

Isomerization and Rearrangement Processes

Isomerization is a pivotal process in the degradation of Cefazolin delta-3-methyl ester, leading to the formation of inactive products.

The reversible, base-catalyzed isomerization of the double bond from the delta-3 to the delta-2 position is a well-documented phenomenon for cephalosporin esters. ic.ac.uk This process does not typically occur with the corresponding free acids under the same conditions. ic.ac.uk The mechanism is believed to involve the abstraction of a proton from the C-2 position by a base, forming a stabilized carbanion intermediate, which is then reprotonated at C-4 to yield the delta-2 isomer. ic.ac.uk

Kinetic studies have quantified this process for the methyl ester of cefazolin. At 40°C in a solution with a pH of 7.4, the rate constants for the forward (k1, delta-3 to delta-2) and reverse (k2, delta-2 to delta-3) isomerization have been determined. ic.ac.uk

Table 1: Isomerization Kinetic Constants for Cefazolin Methyl Ester Data from a study at pH 7.4, 40°C, and I=0.3 M. ic.ac.uk

| Kinetic Constant | Value (h⁻¹) | Description |

| k₁ | 0.69 | Rate of forward isomerization (Delta-3 to Delta-2) |

| k₂ | 0.32 | Rate of reverse isomerization (Delta-2 to Delta-3) |

This isomerization process is the rate-determining step in the degradation of the delta-3 ester in aqueous buffers. researchgate.net

The primary product resulting from the degradation cascade of Cefazolin delta-3-methyl ester is the delta-2 cephalosporin free acid. researchgate.net This formation occurs via the isomerization of the delta-3 ester to the delta-2 ester, which is then hydrolyzed. researchgate.netresearchgate.net The delta-2 isomer of cephalosporins is microbiologically inactive. ic.ac.uk The shift of the double bond from the delta-3 to the delta-2 position disrupts the structural requirements for antibacterial activity. nih.gov Therefore, this isomerization represents a significant pathway of inactivation for cephalosporin esters. ic.ac.uk

Beta-Lactam Ring Degradation Mechanisms

The structural integrity of the β-lactam ring is paramount for the biological activity of cephalosporins. Its degradation leads to inactive products. The Cefazolin delta-3-methyl ester is susceptible to degradation pathways that involve the cleavage of this critical four-membered ring.

One of the significant degradation pathways for cefazolin and its esters involves the opening of the β-lactam ring to form the corresponding cephalosporoic acid. Studies conducted on the methyl ester of cefazolin in human plasma have shown evidence of this β-lactam ring-opening mechanism. This hydrolytic cleavage results in the formation of an inactive metabolite, as the intact ring is essential for antibacterial action.

The degradation of cefazolin sodium under acidic conditions can lead to the formation of cefazoloic acid, which subsequently can form a lactone. nih.gov This pathway involves hydrolysis of the β-lactam ring, followed by further molecular rearrangements. nih.gov

Enzymatic degradation represents a critical mechanism for the inactivation of β-lactam antibiotics. Enzymes such as penicillinase (a type of β-lactamase) catalyze the hydrolysis of the amide bond in the β-lactam ring. tuwien.ac.at This action effectively neutralizes the antibiotic's ability to inhibit bacterial cell wall synthesis. tuwien.ac.at

Specifically for the methyl ester of cefazolin, studies have demonstrated that its degradation is accelerated in the presence of penicillinase, leading to the opening of the β-lactam ring and the formation of cephalosporoic acid. This enzymatic cleavage is a primary mechanism of bacterial resistance, rendering the antibiotic ineffective. google.commdpi.com The enzyme provides an alternative, low-energy pathway for the hydrolysis that would otherwise occur much more slowly under physiological conditions. tuwien.ac.at

Forced Degradation and Stability Indicating Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. These studies involve subjecting the compound to stress conditions such as acid, base, and neutral hydrolysis.

Under acidic conditions, Cefazolin delta-3-methyl ester undergoes degradation primarily through the hydrolysis of the β-lactam ring. nih.gov This reaction is generally catalyzed by hydrogen ions. nih.gov For cephalosporins with a 3-acetoxymethyl group, a structure related to the methyl ester, the acidic degradation pathway involves the specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond, with reported half-lives of approximately 25 hours at pH 1.0 and 35°C. nih.gov

A primary degradation pathway for cefazolin under acid stress involves its conversion to cefazoloic acid, which can then form a lactone and other subsequent products. nih.gov Amide hydrolysis is also a recognized degradation route for β-lactam antibiotics in acidic media. ajrconline.org It has been noted that for cefazolin, precipitation of the insoluble free acid may occur at a pH below 4.5.

Table 1: Acidic Hydrolysis Degradation Products of Cefazolin Esters

| Stress Condition | Major Degradation Products | Degradation Pathway |

|---|---|---|

| Dilute Acid (e.g., 0.1 N HCl) | Cefazoloic Acid, Cefazolin Lactone | Hydrolysis of β-lactam ring, subsequent intramolecular cyclization (lactonization) |

This table is a synthesis of findings on cefazolin and related cephalosporins. nih.govtuwien.ac.atnih.gov

The degradation of Cefazolin delta-3-methyl ester is significantly accelerated in alkaline environments. The primary mechanism is the hydroxide (B78521) ion-catalyzed cleavage of the β-lactam ring. nih.gov Upon base degradation of cefazolin, the hydroxyl group attacks the carbonyl carbon of the β-lactam ring, which, after subsequent bond migration, can lead to the expulsion of the 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) moiety. nih.gov

Table 2: Alkaline Hydrolysis Degradation Products of Cefazolin Esters

| Stress Condition | Major Degradation Products | Degradation Pathway |

|---|---|---|

| Dilute Base (e.g., 0.1 N NaOH) | Δ²-isomer of Cefazolin methyl ester, Product of MMTD expulsion | Reversible isomerization of the dihydrothiazine ring double bond; Nucleophilic attack on β-lactam ring |

This table is a synthesis of findings on cefazolin and its esters. nih.govbasicmedicalkey.com

In neutral aqueous solutions, Cefazolin delta-3-methyl ester is also subject to degradation. Studies on cefazolin have shown it to be highly labile in neutral medium (water) at room temperature, with one study reporting 33.3% decomposition in 60 minutes. bioline.org.br

The degradation pathways in neutral conditions include direct water attack on the β-lactam ring and potential intramolecular catalysis by the side-chain amido group. nih.gov As with alkaline conditions, the isomerization from the active Δ³-ester to the inactive Δ²-cephalosporin free acid is a major hydrolytic pathway in buffer systems.

Table 3: Neutral Hydrolysis Degradation Products of Cefazolin Esters

| Stress Condition | Major Degradation Products | Degradation Pathway |

|---|---|---|

| Water / Neutral Buffer (pH ≈ 7) | Δ²-Cefazolin free acid | Isomerization of the dihydrothiazine ring double bond followed by ester hydrolysis; Direct water attack on the β-lactam ring |

This table is a synthesis of findings on cefazolin and its esters. nih.govbioline.org.br

Oxidative Degradation Pathways

The oxidative degradation of cefazolin and its derivatives has been investigated to understand the transformation of the core cephalosporin structure under oxidative stress. Studies involving strong oxidizing agents like potassium permanganate (B83412) reveal complex degradation pathways. The oxidation process is sensitive to pH, with the reaction rate varying significantly with changes in acidity. For instance, the highest reaction rate constant for the oxidation of a related compound was observed at pH 3.0, decreasing as the pH increased towards 6.0. researchgate.net

Key transformation products identified from the oxidation of the cefazolin molecule include hydroxylated derivatives and other analogs formed through modifications of the parent structure. researchgate.net The specific degradation products depend on the reaction conditions. The process involves the breakdown of the β-lactam ring, a characteristic feature of cephalosporins, which leads to a loss of antibacterial activity. mdpi.com

| Condition | Key Observation | Primary Pathway | Resulting Products/Intermediates |

|---|---|---|---|

| Oxidation with Potassium Permanganate | Reaction kinetics are second-order and pH-dependent. researchgate.net | Isomerization of the Δ³-cephem ring. researchgate.net | Delta-2 ester, Hydroxyl derivatives. researchgate.netresearchgate.net |

| Acidic pH (e.g., pH 3.0) | Highest reaction rate observed. researchgate.net | Specific hydrogen-ion catalyzed hydrolysis of the β-lactam bond. researchgate.net | Not specified in detail for the ester. |

Photolytic Degradation Analyses

Photolytic degradation studies are crucial for determining the stability of Cefazolin delta-3-methyl ester when exposed to light. When subjected to UV radiation, particularly in an aqueous solution at an acidic pH, cefazolin derivatives undergo significant degradation.

In one study, Cefazolin Sodium in an aqueous solution adjusted to pH 3.5 and exposed to UV light for 12 hours resulted in the formation of a significant degradation product, referred to as Impurity-I, at a level of 3%. nih.gov The degradation pathway in acidic conditions involves hydrolysis to form cefazoloic acid, which then can form a lactone. nih.gov Subsequent decarboxylation and bond migration lead to the final impurity. nih.gov

The use of photocatalysts can enhance the degradation rate. For example, using N-doped TiO2 under UV irradiation led to 76% degradation of cefazolin within 50 minutes. researchgate.net The same catalyst under direct sunlight achieved 80% removal in just 30 minutes, indicating a high degree of photosensitivity when a catalyst is present. researchgate.net

| Condition | Duration | Degradation Rate/Product Yield | Identified Products |

|---|---|---|---|

| Aqueous solution (pH 3.5) with UV light | 12 hours | ~3% yield of Impurity-I | Impurity-I (N-(2,2-Dihydroxyethyl-2-tetrazol-1-yl) acetamide) nih.govresearchgate.net |

| UV irradiation with N-doped TiO₂ catalyst | 50 minutes | 76% degradation of Cefazolin | Not specified |

| Sunlight with N-doped TiO₂ catalyst | 30 minutes | 80% degradation of Cefazolin | Not specified |

Thermal Degradation Characteristics

The thermal stability of ester compounds is a critical parameter. Thermogravimetric analysis (TGA) is a common technique used to study the thermal degradation patterns of such molecules. For methyl esters in general, thermal decomposition can occur through several pathways, including the elimination of methanol (B129727) to form a ketene (B1206846) or cleavage resulting in the formation of two carbonyls. researchgate.net

The thermal degradation of fatty acid methyl esters (FAMEs), which are structurally related, typically occurs in stages. The first stage, often observed in the range of 100°C to 263°C, corresponds to the volatilization or initial degradation of the methyl esters. researchgate.netaston.ac.uk More complex decomposition steps can occur at higher temperatures, indicating the breakdown of the core molecular structure. researchgate.net For instance, the decomposition of a methyl ester's alkyl chain can occur around 262°C, with more stable residues degrading at much higher temperatures, such as 455°C. researchgate.net

| Compound Type / Condition | Temperature Range (°C) | Observation |

|---|---|---|

| Methyl Oleate | 98 - 263 °C | Degradation range observed in TGA studies. researchgate.net |

| Fatty Acid Methyl Esters (FAMEs) | 125 - 230 °C | First stage of thermal decomposition (volatilization). aston.ac.uk |

| Methyl Ricinoleate | ~262 °C | Main decomposition of the alkyl chain. researchgate.net |

| Methyl Butanoate Pyrolysis | > 527 °C (800 K) | Initial formation of methylketene (B14734522) and methanol. researchgate.net |

Prodrug Design Principles and Biotransformation of Cefazolin Delta 3 Methyl Ester

Conceptual Framework of Cefazolin (B47455) Delta-3-Methyl Ester as a Prodrug

The design of Cefazolin delta-3-methyl ester as a prodrug is rooted in the strategy of masking the carboxylic acid group of the parent cefazolin molecule. nih.govactamedicamarisiensis.roresearchgate.net This esterification is a common approach used to enhance the lipophilicity of polar drugs, thereby improving their ability to cross biological membranes. nih.govresearchgate.net The core idea is to create a temporarily inactive derivative that can be administered and absorbed more effectively, and then, once in the body, be converted back to the active cefazolin. researchgate.netwikilectures.eu

The delta-3 designation refers to the position of the double bond within the dihydrothiazine ring of the cephalosporin (B10832234) nucleus, which is crucial for its antibacterial activity. nih.govasm.orgresearchgate.net The methyl ester at the C-4 carboxyl group is intended to be cleaved by endogenous enzymes, specifically esterases, to release the active cefazolin. nih.govoup.com

Enzymatic Biotransformation of Cefazolin Delta-3-Methyl Ester

The conversion of Cefazolin delta-3-methyl ester to its active form is primarily an enzymatic process.

In biological systems, the hydrolysis of the methyl ester bond of Cefazolin delta-3-methyl ester is catalyzed by carboxylesterases (EC 3.1.1.1). oup.comd-nb.info These enzymes are widely distributed in the body and are responsible for the hydrolysis of a variety of ester-containing compounds. oup.com The enzymatic reaction involves the nucleophilic attack of a serine residue in the active site of the esterase on the carbonyl carbon of the ester, leading to the formation of an acyl-enzyme intermediate. oup.com This is followed by the release of methanol (B129727) and subsequent hydrolysis of the acyl-enzyme complex to regenerate the free enzyme and the active cefazolin. oup.com

The rate and extent of this esterase-mediated hydrolysis are critical for achieving therapeutic concentrations of cefazolin. nih.gov Studies on other cephalosporin prodrug esters have shown that the enzymatic cleavage in biological fluids like intestinal juice is generally rapid and favors the formation of the active delta-3 cephalosporin over the inactive delta-2 isomer. asm.orgresearchgate.net

In vitro studies are crucial for understanding the kinetics and mechanisms of the enzymatic hydrolysis of Cefazolin delta-3-methyl ester. These studies often utilize purified esterases or tissue homogenates to simulate the biological environment. oup.comd-nb.inforesearchgate.net

Research on similar cephalosporin esters has demonstrated that enzymatic hydrolysis is significantly faster than spontaneous chemical hydrolysis in buffer solutions. asm.orgresearchgate.net For instance, the degradation of some cephalosporin prodrug esters in intestinal juice is much more rapid than in phosphate (B84403) buffer. researchgate.net This highlights the primary role of enzymes in the activation of these prodrugs. asm.orgresearchgate.net

The table below summarizes typical findings from in vitro hydrolysis studies of cephalosporin prodrug esters, illustrating the difference in degradation pathways between buffer and a biological medium like intestinal juice.

| Incubation Medium | Major Degradation Product | Relative Percentage | Half-life (t½) |

| Phosphate Buffer | Inactive Δ2-Cephalosporin | ~61-85% | Longer |

| Intestinal Juice | Active Δ3-Cephalosporin | ~75-87% | Shorter |

This table is a generalized representation based on data from various cephalosporin prodrug esters and is intended to illustrate the principles of their hydrolysis. researchgate.net

The primary and desired product of the enzymatic hydrolysis of Cefazolin delta-3-methyl ester is the active cefazolin molecule (the delta-3 cephalosporin acid). nih.govasm.org However, as previously mentioned, a potential side product is the inactive delta-2 cephalosporin free acid. researchgate.netresearchgate.net

Studies on the degradation of cefazolin methyl esters have shown that in buffer systems, the major hydrolytic products can be the inactive delta-2 cephalosporin free acids. researchgate.netresearchgate.net In the presence of human plasma, in addition to the delta-2 isomer, there can also be evidence of the opening of the β-lactam ring to form cephalosporoic acid. researchgate.netresearchgate.net However, in environments with high esterase activity, such as intestinal juice, the enzymatic cleavage to the active delta-3 acid is the predominant pathway. asm.orgresearchgate.net

The formation of these different products can be quantified using analytical techniques like high-performance liquid chromatography (HPLC).

Implications of Biotransformation Pathways for Prodrug Efficacy

The biotransformation pathways of Cefazolin delta-3-methyl ester have direct implications for its effectiveness as a prodrug. nih.govresearchgate.netwikilectures.eu

The efficiency of the conversion of the prodrug to the active cefazolin moiety is a key determinant of its therapeutic success. nih.gov An ideal ester prodrug should undergo rapid and quantitative breakdown to yield high circulating concentrations of the active component after absorption. nih.gov The dominance of the esterase-mediated hydrolysis pathway over the chemical isomerization to the inactive delta-2 isomer is crucial for maximizing the bioavailability of the active drug. asm.orgresearchgate.net

The rapid enzymatic cleavage to the biologically active delta-3-cephalosporin, as observed with other cephalosporin esters in intestinal juice, suggests that the prodrug strategy can be effective in delivering the active antibiotic. asm.orgresearchgate.net

Formation of Inactive Metabolites

The biotransformation of cephalosporin prodrugs, such as Cefazolin delta-3-methyl ester, can lead to the formation of biologically inactive metabolites, a critical consideration in drug design. A primary pathway for the inactivation of Δ³-cephalosporin esters is through a base-catalyzed or enzymatic isomerization of the double bond within the dihydrothiazine ring, from the active Δ³ position to the inactive Δ² position. ic.ac.ukscite.ai

This isomerization process is reversible and is promoted by the abstraction of a proton at the C-2 position, which results in the formation of a carbanion that is stabilized by resonance. ic.ac.uk Subsequent protonation can occur at C-2, regenerating the original active Δ³-isomer, or at C-4, leading to the formation of the thermodynamically more stable but microbiologically inactive Δ²-isomer. ic.ac.uk Studies have shown that for the methyl ester of cefazolin at pH 7.4, this isomerization occurs readily. ic.ac.uk

The major hydrolytic products of both Δ³ and Δ²-esters are often the inactive Δ²-cephalosporin free acids. researchgate.netresearchgate.net This degradation pathway, where the Δ³ prodrug ester isomerizes to the hydrolytically unstable Δ² ester followed by rapid hydrolysis, is considered a significant route of inactivation in the intestine. scite.aiasm.org In addition to isomerization, another inactivation pathway involves the opening of the β-lactam ring, which can be catalyzed by β-lactamase enzymes, forming cephalosporoic acid derivatives that lack antibacterial activity. researchgate.netresearchgate.net

The formation of these inactive metabolites represents a loss of available active drug and can contribute to incomplete bioavailability of oral cephalosporin prodrugs. asm.org The balance between the rate of direct enzymatic hydrolysis of the prodrug to the active parent cephalosporin and the rate of isomerization to the inactive Δ² form is a key determinant of the prodrug's ultimate efficacy. scite.aiasm.org

Table 1: Key Inactivation Pathways for Cephalosporin Esters

| Pathway | Description | Resulting Product(s) |

|---|---|---|

| Isomerization | Reversible, base-catalyzed shift of the double bond from the Δ³ to the Δ² position in the dihydrothiazine ring. ic.ac.ukscite.ai | Inactive Δ²-cephalosporin ester, which is rapidly hydrolyzed to the inactive Δ²-cephalosporin free acid. researchgate.netasm.org |

| β-Lactam Ring Hydrolysis | Enzymatic (β-lactamase) or chemical cleavage of the four-membered β-lactam ring. researchgate.netwikipedia.org | Inactive open-ring metabolites (e.g., cephalosporoic acid). researchgate.net |

Prodrug Strategy in Drug Development and Cefazolin Delta-3-Methyl Ester Analogs

The prodrug approach is a fundamental strategy in drug development used to overcome pharmaceutical and pharmacokinetic barriers, such as poor stability and inefficient delivery. numberanalytics.comacs.org For cephalosporins like Cefazolin, which can have limited oral bioavailability, converting the parent drug into an ester prodrug like Cefazolin delta-3-methyl ester is a common and effective technique. asm.org

Enhancing Chemical Stability through Esterification

Esterification is a widely used method to enhance the chemical stability of drugs, particularly for oral administration. google.com For cephalosporins, the β-lactam ring is susceptible to hydrolysis, especially in acidic environments like the stomach. wikipedia.org The stability of this ring is greater than in penicillins due to reduced ring strain, but instability can still compromise oral activity. uobasrah.edu.iq

Modulating Drug Delivery and Release Mechanisms

A primary goal of the prodrug strategy is to modulate drug delivery and control the release of the active pharmaceutical ingredient. numberanalytics.comacs.org Esterification significantly impacts a drug's physicochemical properties, most notably its lipophilicity. numberanalytics.com

Key Effects of Esterification on Drug Delivery:

Improved Absorption: Many cephalosporins are poorly absorbed when given orally due to their polarity. By masking the charged carboxylic acid group with an ester, the lipophilicity of the compound increases, enhancing its ability to diffuse passively across the lipid-rich membranes of the intestinal wall. asm.orgnumberanalytics.com

Enzyme-Activated Release: Ester prodrugs are designed to be biologically inactive and are converted into the active parent drug within the body. scirp.org This conversion is typically accomplished by esterase enzymes, which are abundant in the intestinal wall, liver, and blood. wikipedia.orguomus.edu.iq These enzymes hydrolyze the ester bond, releasing the active cephalosporin. wikipedia.org

Targeted and Controlled Release: The design of the ester promoiety can be tailored to control the rate and location of drug release. numberanalytics.com For example, sterically hindered ester groups can slow the rate of enzymatic hydrolysis, leading to a more sustained release of the parent drug and prolonging its therapeutic effect. numberanalytics.comblumberginstitute.org This mechanism allows for the creation of analogs and derivatives with optimized pharmacokinetic profiles, potentially reducing dosing frequency. acs.orgscirp.org This principle is applied in the development of various cephalosporin prodrugs to ensure they are absorbed from the gut and then efficiently converted back to the active form in circulation. asm.orgnih.gov

Table 2: Comparison of Parent Drug vs. Ester Prodrug Properties

| Property | Parent Cephalosporin (e.g., Cefazolin) | Ester Prodrug (e.g., Cefazolin delta-3-methyl ester) |

|---|---|---|

| Polarity | High (due to free carboxylic acid) asm.org | Lower (carboxylic acid is masked) asm.org |

| Lipophilicity | Low asm.org | High numberanalytics.com |

| Oral Absorption | Poor asm.org | Enhanced via passive diffusion asm.org |

| Chemical Stability | Susceptible to degradation uobasrah.edu.iq | Generally improved wikipedia.org |

| Pharmacological Activity | Active nih.gov | Inactive until hydrolyzed scirp.org |

| Release Mechanism | N/A | Enzymatic hydrolysis by esterases wikipedia.org |

Advanced Analytical Methodologies for Cefazolin Delta 3 Methyl Ester and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analytical workflow for Cefazolin (B47455) delta-3-methyl ester, providing the means to separate the compound from impurities and quantify it with high precision and accuracy.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the routine analysis and quality control of pharmaceuticals. scispace.com A validated reversed-phase HPLC (RP-HPLC) method is essential for the determination of Cefazolin delta-3-methyl ester. scielo.br Method development typically involves optimizing several parameters to achieve adequate separation, good peak symmetry, and a reasonable analysis time. scispace.com

The process begins with selecting an appropriate stationary phase, most commonly a C18 column, which provides excellent retention and separation for moderately polar compounds like cephalosporins. scielo.brnih.gov The mobile phase composition is then optimized; a typical mobile phase consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.netdovepress.com The pH of the buffer is a critical parameter that can be adjusted to control the ionization state of the analyte and improve peak shape. scielo.br

Validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is suitable for its intended purpose. unesp.br Key validation parameters include specificity, linearity, range, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), and limit of quantification (LOQ). scielo.brunesp.br

Table 1: Typical HPLC Method Parameters for Cefazolin Analog Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) scielo.brnih.gov |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., phosphate) researchgate.netdovepress.com |

| Elution Mode | Isocratic or Gradient nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min scielo.brnih.gov |

| Detection | UV Spectrophotometry at 254 nm or 270 nm scielo.brdovepress.com |

| Injection Volume | 10 - 20 µL scielo.brdovepress.com |

| Temperature | Ambient nih.gov |

For applications requiring higher sensitivity and selectivity, such as the analysis of metabolites in biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the powerful separation capabilities of HPLC with the definitive identification and quantification power of mass spectrometry. skemman.is

A simple and robust LC-MS/MS method for cefazolin and its derivatives often involves a straightforward sample preparation step, such as protein precipitation with acetonitrile. nih.gov The analysis is typically performed using a triple quadrupole mass spectrometer operating in the positive ion mode with electrospray ionization (ESI). nih.gov Quantification is achieved through Multiple Reaction Monitoring (MRM), which enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.govnih.gov For Cefazolin, mass transitions such as 454.92 > 323.00 and 454.92 > 155.90 are commonly monitored. nih.gov A similar approach would be used for Cefazolin delta-3-methyl ester, requiring the determination of its unique mass transitions.

The method is validated for parameters including a wide linear range, accuracy, precision, and stability under various conditions. nih.gov The high sensitivity of LC-MS/MS allows for a low limit of quantification (LLOQ), making it suitable for pharmacokinetic studies. nih.govnih.gov

Table 2: Representative LC-MS/MS Parameters for Cefazolin Analysis

| Parameter | Typical Condition |

|---|---|

| Chromatography | UPLC/HPLC with a C18 column nih.gov |

| Mobile Phase | Formic acid in water and formic acid in acetonitrile (gradient) nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Mass Analyzer | Triple Quadrupole skemman.is |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Cefazolin Transitions | m/z 454.9 > 323.0 and 454.9 > 155.9 nih.gov |

| Internal Standard | A structural analog (e.g., Cloxacillin) or a stable isotope-labeled version nih.govnih.gov |

Regulatory authorities require the identification and characterization of any impurity present in a drug substance at a level greater than 0.1%. nih.govsemanticscholar.org Impurity profiling for Cefazolin delta-3-methyl ester involves detecting, identifying, and quantifying process-related impurities and degradation products. This is achieved using a combination of HPLC for detection and preparative HPLC for isolation, followed by spectroscopic techniques for characterization. nih.govresearchgate.net

Forced degradation studies are conducted under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. nih.govresearchgate.net The resulting mixtures are analyzed by HPLC to separate the impurities from the parent compound. nih.gov The molecular mass of these impurities can be confirmed by LC-MS. semanticscholar.orgresearchgate.net For unambiguous structural elucidation, the impurities are isolated using preparative HPLC and then subjected to further analysis by LC-MS/MS and NMR. nih.govsemanticscholar.org The fragmentation patterns observed in LC-MS/MS provide valuable structural information about the impurities. semanticscholar.org

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of Cefazolin delta-3-methyl ester and its related substances, providing detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of a compound. nih.gov One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments are used to confirm the identity of Cefazolin delta-3-methyl ester and to characterize its impurities. semanticscholar.orgmdpi.com

The ¹H NMR spectrum provides information about the number and environment of protons in the molecule. For Cefazolin delta-3-methyl ester, a characteristic singlet peak corresponding to the methyl ester protons would be expected. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The presence of the ester group would be confirmed by a carbonyl carbon signal in the 165-190 ppm range and a methoxy carbon signal around 50-60 ppm. oregonstate.edu 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure. semanticscholar.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Groups in Cefazolin Delta-3-Methyl Ester

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ester Methyl (-OCH₃) | ~3.7 - 3.9 (singlet) | ~52 |

| Ester Carbonyl (-C=O) | - | ~165 - 175 |

| β-Lactam Carbonyl (-C=O) | - | ~165 - 175 |

| Amide Carbonyl (-C=O) | - | ~160 - 170 |

| Aromatic/Heterocyclic Protons | ~7.0 - 9.0 | ~120 - 160 |

| Aliphatic Protons | ~2.0 - 5.0 | ~20 - 70 |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. semanticscholar.org An FT-IR spectrum is generated by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. ucdavis.edu Each functional group has a characteristic absorption band, making FT-IR a valuable tool for confirming the presence of key structural features in Cefazolin delta-3-methyl ester. nih.govresearchgate.net

The spectrum of Cefazolin delta-3-methyl ester would be expected to show distinct absorption bands corresponding to the stretching vibrations of the β-lactam carbonyl, the amide carbonyl, and the newly introduced ester carbonyl. Other characteristic peaks would include N-H stretching from the amide group and C-H stretching from the aliphatic and heterocyclic moieties. nih.gov

Table 4: Key FT-IR Absorption Frequencies for Cefazolin Delta-3-Methyl Ester

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3200 - 3400 |

| β-Lactam Carbonyl (C=O) | Stretch | 1760 - 1800 |

| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 |

| Amide Carbonyl (C=O) | Stretch | 1630 - 1680 |

| Alkene (C=C) | Stretch | 1600 - 1680 |

| Aromatic/Heterocyclic (C-H) | Stretch | 3000 - 3100 |

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific, published analytical data for the compound "Cefazolin delta-3-methyl ester." The existing body of research focuses almost exclusively on Cefazolin or its sodium salt.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the advanced analytical methodologies for "Cefazolin delta-3-methyl ester" that strictly adheres to the requested outline, as the specific experimental data for this particular ester derivative are not available in the public domain.

To fulfill the user's request with accuracy and adherence to the specified constraints, any attempt to extrapolate data from Cefazolin to its delta-3-methyl ester would be scientifically unfounded and speculative. The structural difference, the addition of a methyl ester group, would alter the compound's physicochemical properties, including its chromophore and ionization characteristics, rendering the analytical validation data for Cefazolin inapplicable.

A conclusive article on "Cefazolin delta-3-methyl ester" cannot be generated until dedicated research on this specific compound is conducted and published.

Isolation and Characterization of Degradation Products and Impurities

The comprehensive analysis of Cefazolin delta-3-methyl ester and its metabolites necessitates a thorough understanding of its degradation pathways and the impurities that may arise during synthesis, storage, or administration. While specific studies on the delta-3-methyl ester are limited, extensive research on the parent compound, Cefazolin sodium, provides a robust framework for the types of degradation products and impurities that can be expected and the advanced analytical methodologies required for their isolation and characterization. Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products. nih.gov

The isolation of these impurities is typically achieved using preparative high-performance liquid chromatography (HPLC), which allows for the separation of individual compounds from a complex mixture. nih.govsemanticscholar.orgresearchgate.net Once isolated, a suite of spectroscopic techniques is employed to elucidate their chemical structures.

Advanced Analytical Techniques for Characterization

A combination of sophisticated analytical methods is crucial for the unambiguous identification of degradation products and impurities. These techniques provide detailed information about the molecular weight, structure, and functional groups of the isolated compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: This powerful hyphenated technique is used to determine the molecular weights of the impurities and to obtain fragmentation patterns (MS/MS) that help in structural elucidation. nih.govsemanticscholar.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC) NMR spectroscopy are indispensable for determining the precise atomic connectivity of a molecule. nih.govsemanticscholar.orgmdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govsemanticscholar.orgmdpi.com

Identified Degradation Products and Impurities of Cefazolin

Forced degradation studies on Cefazolin sodium have led to the identification and characterization of several key impurities. nih.gov These findings offer valuable insights into the potential degradation profile of Cefazolin delta-3-methyl ester. Two previously unknown impurities, designated as Impurity-I and Impurity-II, were identified after being observed at levels of approximately 0.10% and increasing to 0.15% during stability studies. nih.gov

Table 1: Characterized Impurities of Cefazolin nih.govnih.gov

| Impurity Designation | Chemical Name | Method of Generation |

|---|---|---|

| Impurity-I | N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide | Acidic and Photolytic Degradation |

In addition to these, other major impurities observed during stress degradation studies of Cefazolin include:

7-epimer of cefazolin nih.gov

5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) nih.gov

Cefazolin lactone nih.gov

Cefazoloic acid nih.gov

Research Findings from Spectroscopic Analysis

The structural elucidation of Impurity-I and Impurity-II was accomplished through detailed spectroscopic analysis. nih.gov

Impurity-I:

LC-MS: The mass spectrum of Impurity-I showed a protonated molecular ion [M+H]⁺ at m/z 216. nih.gov

NMR: ¹H and ¹³C NMR data revealed the absence of the cephem nucleus and the methylmercaptothiadiazole moiety, with the presence of signals corresponding to the tetrazole and newly formed dihydroxyethyl groups. nih.gov

Formation Pathway: It is proposed that under acidic conditions, Cefazolin degrades to cefazoloic acid, which then forms a lactone and undergoes decarboxylation and bond migration to expel the cephem nucleus, resulting in Impurity-I. nih.gov

Impurity-II:

LC-MS: The mass spectrum of Impurity-II indicated a protonated molecular ion [M+H]⁺ at m/z 371. nih.gov

NMR: Spectroscopic data confirmed the opening of the β-lactam ring and subsequent rearrangement to form the thiazine ring structure. nih.gov

The following interactive data table summarizes the key analytical data used for the characterization of these two impurities.

Interactive Data Table: Analytical Data for Characterized Cefazolin Impurities nih.gov

| Impurity | Molecular Formula | [M+H]⁺ (m/z) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |

|---|---|---|---|---|

| Impurity-I | C₇H₁₁N₅O₄ | 216 | 9.25 (s, 1H, tetrazole), 5.62 (s, 2H, CH₂), 5.45 (t, 1H, CH), 3.65 (d, 2H, CH₂) | 168.2, 144.1, 91.5, 52.3, 50.1 |

Structure Activity Relationship Sar Investigations of Cefazolin Esters and Analogs

Influence of Esterification on the Cephalosporin (B10832234) Core Structure

Esterification of the C-4 carboxyl group on the cephalosporin core is a fundamental prodrug strategy designed to enhance properties such as oral bioavailability. nih.gov This modification temporarily neutralizes the negative charge of the carboxylic acid, increasing the molecule's lipophilicity. koreascience.kr This increased lipophilicity can facilitate absorption across biological membranes. koreascience.kr

The core structure of a cephalosporin consists of a dihydrothiazine ring fused to a β-lactam ring, which is essential for its antibacterial activity. auburn.edu While the C-7 side chain primarily dictates the antibacterial spectrum and resistance to β-lactamases, modifications at the C-3 and C-4 positions are crucial for modulating the pharmacokinetic profile. nih.govauburn.edu Esterification at the C-4 position to create compounds like Cefazolin (B47455) delta-3-methyl ester does not directly impact the mechanism of antibacterial action but is critical for stability and delivery. auburn.eduresearchgate.net These esters are designed to be stable until they are hydrolyzed in the body by esterase enzymes, releasing the active cefazolin parent drug. hmdb.ca The stability of the ester linkage and the susceptibility of the β-lactam ring can be influenced by this modification. For instance, some C-2 esters have been reported to undergo β-lactam hydrolysis under certain conditions. researchgate.net

Comparative Studies with Cefazolin Delta-2-Methyl Ester

Cefazolin methyl ester undergoes a reversible, base-catalyzed isomerization of the double bond within the dihydrothiazine ring. ic.ac.uk The biologically active form is the delta-3 (Δ³) isomer, where the double bond is between C-3 and C-4. However, this can isomerize to the microbiologically inactive delta-2 (Δ²) isomer, where the double bond shifts to the C-2 and C-3 position. ic.ac.uk This isomerization is a critical factor in the stability and efficacy of cefazolin ester prodrugs.

Kinetic studies have quantified the rates of this reversible isomerization for the methyl ester of cefazolin in aqueous buffer systems. The Δ³-isomer is generally favored, but the equilibrium can be influenced by factors like pH and the nature of the substituents. ic.ac.uk Research has shown that for the methyl ester of cefazolin at pH 7.4 and 40°C, the rate constant for the forward reaction (Δ³ to Δ², k₁) is greater than that for the reverse reaction (Δ² to Δ³, k₂), though both isomers are present at equilibrium. ic.ac.uk

Interactive Table: Isomerization Kinetics of Cefazolin Methyl Ester Data from a study on the double-bond isomerization of cephalosporin esters. ic.ac.uk

| Parameter | Value | Conditions |

|---|---|---|

| Forward Rate Constant (k₁) | 0.69 h⁻¹ | pH 7.4, 40 °C, I= 0.3 M |

| Reverse Rate Constant (k₂) | 0.32 h⁻¹ | pH 7.4, 40 °C, I= 0.3 M |

The presence of bulky groups at the C-3 position can shift the equilibrium toward the Δ²-isomer to minimize steric repulsion. ic.ac.uk This comparison highlights the delicate balance between the two isomeric forms, which is a key consideration in the design and formulation of cefazolin prodrugs.

Modulating Molecular Properties through Ester Modifications

Modifying the ester group attached to the cephalosporin core is a versatile strategy for fine-tuning the molecule's physicochemical properties. The primary goal is often to enhance lipophilicity to improve oral absorption, as the parent drug, Cefazolin, is poorly absorbed when taken orally. koreascience.kr

A study involving the synthesis of a Cefazolin butyrolactone ester demonstrated this principle effectively. koreascience.kr The esterification of Cefazolin with α-bromo-γ-butyrolactone resulted in a novel prodrug that was significantly more lipophilic than the parent Cefazolin, as measured by its n-octanol/water partition coefficient. koreascience.kr While the ester itself was inactive in vitro, it was converted to the active Cefazolin in vivo, showing enhanced oral bioavailability in rabbits compared to the parent drug. koreascience.kr This conversion is typically mediated by esterase enzymes found in tissues like the liver and blood. koreascience.kr

Theoretical and Computational Approaches to Ester Reactivity and Stability

Computational chemistry provides powerful tools for understanding the relationship between molecular structure and chemical reactivity, which is essential for designing stable and effective prodrugs. tandfonline.comnih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to optimize the ground-state geometry of molecules like Cefazolin esters and to analyze their electronic structure. tandfonline.com

Key parameters derived from these calculations help predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For Cefazolin esters, these calculations can help predict the susceptibility of the β-lactam ring to hydrolysis and the stability of the ester bond itself. tandfonline.com Natural Bond Orbital (NBO) analysis can further elucidate the stability of the molecule by examining hyperconjugative interactions and charge delocalization. tandfonline.com

Molecular dynamics (MD) simulations can also be employed to study the interaction of these esters with their biological environment, such as their binding to esterase enzymes or their passage through cell membranes. nih.gov While specific computational studies on Cefazolin delta-3-methyl ester are not widely published, research on related β-lactams and thiadiazole-containing compounds demonstrates the utility of these methods. tandfonline.commdpi.com For example, computational studies on ampicillin (B1664943) have been used to understand its structure-activity relationship, and similar approaches can be applied to Cefazolin esters to rationalize their stability and reactivity profiles. tandfonline.com

General Structure-Activity Considerations for Cephalosporin Prodrugs

The β-Lactam Ring : This four-membered ring is the pharmacophore of all cephalosporins, essential for binding to penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis. Any modification that compromises the integrity or reactivity of this ring will lead to a loss of antibacterial activity. auburn.edunih.gov

The C-7 Side Chain : The acylamino side chain at the C-7 position is a primary determinant of the antibiotic's spectrum of activity and its resistance to β-lactamase enzymes produced by bacteria. nih.govauburn.edu For Cefazolin, the (1H-tetrazol-1-ylacetyl)amino group contributes to its activity profile. nih.gov

The C-3 Side Chain : The substituent at the C-3 position significantly influences the drug's metabolic stability and pharmacokinetic properties. auburn.edu In Cefazolin, the [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl group at this position is a key structural feature. nih.gov Modifications here can affect protein binding and half-life. auburn.edu

The C-4 Carboxyl Group : In its free acid form, this group is crucial for binding and activity but renders the molecule hydrophilic, leading to poor oral absorption. Esterification to form a prodrug masks this polar group, increasing lipophilicity and facilitating absorption. nih.govkoreascience.kr The choice of ester determines the rate of hydrolysis back to the active carboxylic acid in the body. koreascience.kr

Q & A

Basic: What factors influence the pharmacokinetic (PK) variability of cefazolin in surgical prophylaxis, and how should these inform dosing regimens?

Cefazolin's PK variability is influenced by body weight, renal function, surgical duration, and procedural factors like cardiopulmonary bypass (CPB). For example, in cardiac surgery with CPB, standard dosing (1–3 g every 4 hours) often fails to maintain target closure concentrations ≥40 mg/L due to hemodilution and altered drug distribution. A threshold of ≥7.6 mg/kg dosing weight per hour of surgery is required to achieve therapeutic levels, necessitating re-dosing every 3 hours . Renal impairment further complicates clearance, requiring adjusted dosing in anuric patients on hemodialysis (e.g., 1 g post-dialysis) to avoid toxicity while maintaining efficacy .

Advanced: How can researchers resolve contradictions in PK data between blast-exposed models and clinical populations?

Blast overpressure (BOP) studies in rodents show delayed cefazolin clearance and reduced skin concentrations, suggesting altered tissue penetration under physiological stress . However, clinical studies in humans emphasize renal function and surgical variables as primary PK modifiers . To reconcile these, researchers should:

- Model Selection : Use translational models (e.g., blast-exposed large animals with controlled renal function) to isolate environmental vs. physiological factors.

- Data Normalization : Adjust for interspecies differences in metabolism and tissue distribution using allometric scaling.

- Multi-Variable Analysis : Apply multivariate regression to quantify contributions of blast injury, renal function, and procedural factors to PK variability .

Basic: What analytical methods are recommended for quantifying cefazolin delta-3-methyl ester and related impurities?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is optimal for detecting cefazolin delta-3-methyl ester (CAS 957-68-6, M.W. 272.28) and its impurities, such as the open-ring lactone (M.W. 340.31) and dimeric 7-ACA (M.W. 484.50). Method validation should include specificity tests for co-eluting impurities and stability studies under varying pH/temperature conditions .

Advanced: How should researchers design studies to optimize cefazolin dosing in populations with confounding variables (e.g., obesity, renal dysfunction)?

- Population PK Modeling : Use nonlinear mixed-effects modeling (NONMEM) to account for covariates like body weight, creatinine clearance, and dialysis schedules .

- Monte Carlo Simulations : Predict probability of target attainment (PTA) for dosing regimens under diverse clinical scenarios (e.g., obesity-adjusted weight metrics).

- Prospective Validation : Conduct trials in stratified cohorts (e.g., obese vs. non-obese, CPB vs. non-CPB surgeries) to validate model predictions .

Basic: What are the limitations of total cefazolin concentration measurements in surgical prophylaxis studies?

Total cefazolin concentrations may overestimate active drug levels due to protein binding (e.g., ~80% plasma protein binding). Researchers should measure unbound concentrations using ultrafiltration or equilibrium dialysis, particularly in hypoalbuminemic patients. Additionally, MIC targets should align with free drug thresholds rather than total serum levels to avoid underdosing .

Advanced: How can impurity profiling of cefazolin delta-3-methyl ester inform stability studies and formulation development?

Impurity degradation pathways (e.g., lactone formation under acidic conditions) should be mapped using accelerated stability testing (40°C/75% RH). Quantify impurities like tetrazolyl acetamide diethyl acetal (M.W. 243.27) and EP Impurity L (M.W. 454.51) via stability-indicating assays. Pair these with forced degradation studies (oxidative, thermal stress) to identify critical quality attributes for formulation optimization .

Basic: What ethical and methodological considerations are critical in PK studies involving vulnerable populations (e.g., blast-injured models, dialysis patients)?

- Ethical Approval : Ensure protocols are reviewed by institutional animal care or human ethics committees, with explicit consent processes for clinical participants .

- Confounding Control : In blast studies, include sham-exposed controls to differentiate BOP effects from procedural stress. In dialysis studies, standardize dialyzer type (e.g., high-flux polysulfone) and timing of post-dialysis dosing .

Advanced: What statistical approaches are recommended for analyzing contradictory efficacy data in cefazolin studies?

- Bayesian Meta-Analysis : Pool data from heterogeneous studies (e.g., varying surgical types, dosing intervals) to estimate posterior probabilities of efficacy.

- Sensitivity Analysis : Test robustness of conclusions to outliers or missing data (e.g., impute undetectable PK samples using maximum likelihood methods) .

Basic: How should researchers address the paucity of pharmacokinetic/pharmacodynamic (PK/PD) data for cefazolin in antimicrobial prophylaxis?

Conduct in vitro dynamic models simulating surgical-site conditions (e.g., protein-rich exudate, pH variations) to define PK/PD targets (e.g., %T > MIC). Validate these targets in prospective trials with endpoint-driven designs (e.g., SSI incidence correlated with closure concentrations) .

Advanced: What in silico tools can predict cefazolin delta-3-methyl ester interactions with bacterial targets under physiological stress?

Molecular docking simulations (e.g., AutoDock Vina) can model cefazolin’s binding affinity to penicillin-binding proteins (PBPs) under acidic/hypoxic conditions (common in infected wounds). Pair with molecular dynamics (MD) to assess conformational stability of the drug-enzyme complex under simulated blast-induced oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.